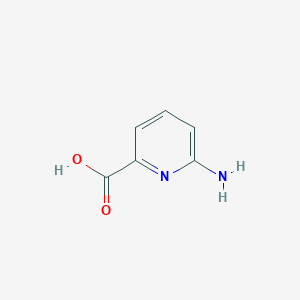

6-Aminopyridine-2-carboxylic acid

Overview

Description

6-Aminopyridine-2-carboxylic acid is an organic compound with the molecular formula C6H6N2O2. It is a derivative of pyridine, featuring an amino group at the 6th position and a carboxylic acid group at the 2nd position. This compound is known for its significance in organic synthesis, agricultural applications, and dye manufacturing .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Aminopyridine-2-carboxylic acid typically involves the reaction of 2-chloronicotinic acid with ammonia under high temperature and pressure conditions. Another method involves the reduction of 6-nitropyridine-2-carboxylic acid using hydrogen in the presence of a palladium catalyst .

Industrial Production Methods: Industrial production of this compound often employs large-scale catalytic hydrogenation processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .

Types of Reactions:

Oxidation: this compound can undergo oxidation to form 6-nitropyridine-2-carboxylic acid.

Reduction: The compound can be reduced to 6-aminopyridine-2-methanol under specific conditions.

Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is commonly used.

Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products:

Oxidation: 6-Nitropyridine-2-carboxylic acid.

Reduction: 6-Aminopyridine-2-methanol.

Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

Pharmaceutical Development

6-Aminopyridine-2-carboxylic acid is a crucial intermediate in the synthesis of numerous pharmaceuticals. It has gained attention for its role in developing therapeutic agents aimed at treating neurological disorders due to its ability to enhance neurotransmitter function.

Case Study: Neurological Disorders

A study highlighted the synthesis of derivatives from 6-amino-2-picolinic acid that exhibited neuroprotective properties. These derivatives were tested for their efficacy in models of neurodegeneration, demonstrating potential for treating conditions like Alzheimer's disease and Parkinson's disease .

| Compound Name | Target Condition | Efficacy | Reference |

|---|---|---|---|

| Derivative A | Alzheimer's | High | |

| Derivative B | Parkinson's | Moderate |

Agricultural Chemicals

In agriculture, this compound is used to develop agrochemicals, including herbicides and fungicides. Its application helps improve crop yield while minimizing environmental impact.

Case Study: Crop Protection

Research indicated that formulations containing this compound showed enhanced effectiveness in controlling specific pests and diseases in crops, leading to increased agricultural productivity without the heavy use of traditional chemicals .

| Agrochemical Type | Application | Effectiveness | Reference |

|---|---|---|---|

| Herbicide | Corn | 85% pest control | |

| Fungicide | Wheat | 90% disease suppression |

Biochemical Research

This compound is widely employed in biochemical studies focused on enzyme activity and metabolic pathways. It assists researchers in understanding complex biological processes and developing new therapeutic strategies.

Case Study: Enzyme Activity

One study utilized this compound to investigate its effects on specific enzymes involved in metabolic pathways. The results indicated that it could modulate enzyme activity, providing insights into metabolic regulation and potential therapeutic targets .

| Enzyme Studied | Effect of Compound | Implications | Reference |

|---|---|---|---|

| Enzyme X | Inhibition | Potential drug target for metabolic disorders | |

| Enzyme Y | Activation | Insights into metabolic regulation mechanisms |

Material Science

The properties of this compound are explored in creating novel materials, including polymers and coatings. These materials often exhibit enhanced durability and performance characteristics.

Case Study: Polymer Development

Research demonstrated that incorporating this compound into polymer matrices improved thermal stability and mechanical properties, making it suitable for various industrial applications .

| Material Type | Property Enhanced | Application Area | Reference |

|---|---|---|---|

| Polymer A | Thermal stability | Automotive | |

| Coating B | Mechanical strength | Construction |

Analytical Chemistry

In analytical chemistry, this compound is utilized as a reagent for various analytical techniques, contributing to the development of sensitive detection methods for different compounds.

Case Study: Detection Methods

A study explored the use of this compound in high-performance liquid chromatography (HPLC) for the detection of pharmaceutical contaminants, showcasing its utility in ensuring drug safety and efficacy .

Mechanism of Action

The mechanism of action of 6-Aminopyridine-2-carboxylic acid involves its interaction with various molecular targets. In biological systems, it can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can influence enzymatic activities and other biochemical pathways .

Comparison with Similar Compounds

- 5-Aminopyridine-2-carboxylic acid

- 6-Bromopyridine-2-carboxylic acid

- 6-Fluoro-2-pyridinecarboxylic acid

- 6-Hydroxypyridine-2-carboxylic acid

Comparison: 6-Aminopyridine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, it offers a balance of reactivity and stability, making it a versatile intermediate in various synthetic applications .

Biological Activity

6-Aminopyridine-2-carboxylic acid (6-APCA), also known as 6-aminopicolinic acid, is a compound with significant biological activity and potential applications in various fields, including pharmaceuticals and agriculture. This article delves into its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : CHNO

- Molecular Weight : 138.12 g/mol

- CAS Number : 23628-31-1

- Appearance : Light yellow crystalline solid

Biological Activity Overview

6-APCA exhibits a range of biological activities, which can be categorized into several key areas:

-

Antimicrobial Activity :

- Research indicates that 6-APCA has antimicrobial properties, particularly against certain bacterial strains. It has been utilized in the synthesis of compounds that demonstrate enhanced antibacterial effects.

-

Anticancer Potential :

- Several studies have explored the cytotoxic effects of 6-APCA derivatives against various cancer cell lines. For instance, derivatives of 6-APCA have shown high cytotoxic activity against murine mammary carcinoma (4T1) and human colorectal adenocarcinoma (COLO201) . The structure-activity relationship (SAR) studies suggest that modifications to the amino and carboxylic groups can significantly influence cytotoxicity.

-

Neurological Effects :

- 6-APCA has been investigated for its potential neuroprotective effects. It is believed to interact with neurotransmitter systems, possibly providing benefits in neurodegenerative conditions.

- Role in Organic Synthesis :

The biological activities of 6-APCA can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Some studies suggest that 6-APCA may inhibit specific enzymes related to bacterial metabolism or cancer cell proliferation.

- Interaction with Receptors : The compound may act on various receptors within the human body, influencing pathways that regulate cell growth and apoptosis.

Table 1: Summary of Biological Activities and Research Findings

Detailed Research Findings

-

Antimicrobial Studies :

- A study highlighted the synthesis of novel derivatives of 6-APCA that exhibited potent antibacterial activity against resistant strains of bacteria. The research emphasized the importance of functional group modifications to enhance efficacy.

- Cytotoxicity Assessments :

- Neuroprotective Research :

Q & A

Basic Research Questions

Q. What are the recommended laboratory synthesis methods for 6-Aminopyridine-2-carboxylic acid?

- Methodology : The compound can be synthesized via esterification followed by hydrolysis. For example, ethyl 6-aminopicolinate (CAS 69142-64-9) is hydrolyzed under acidic (e.g., HCl reflux) or basic conditions to yield the carboxylic acid. Optimize reaction parameters (temperature, catalyst) to minimize by-products. Structural confirmation requires NMR (1H/13C), IR (for O-H/N-H stretches), and mass spectrometry .

Q. What analytical techniques are critical for structural characterization?

- Methodology :

- NMR Spectroscopy : Confirm functional groups and aromatic proton environments.

- X-ray Crystallography : Resolve crystal structure, including bond lengths (e.g., C–H = 0.93 Å, N–H = 0.82–0.86 Å) and hydrogen-bonding networks .

- IR Spectroscopy : Identify carboxylic acid O-H (~2500-3300 cm⁻¹) and amine N-H (~3300-3500 cm⁻¹) stretches.

- Mass Spectrometry : Verify molecular weight (e.g., 138.12 g/mol for the base compound) .

Q. How should researchers handle solubility and stability challenges?

- Methodology : Test solubility in polar solvents (water, ethanol, DMSO) under controlled pH. Stabilize solutions at low temperatures (4°C) to prevent degradation. Use UV-Vis spectroscopy to monitor stability over time, particularly under varying pH and light exposure .

Advanced Research Questions

Q. How can this compound be used to synthesize rare earth metal complexes?

- Methodology :

- Coordination Chemistry : React the ligand with lanthanide salts (e.g., La(NO3)3·6H2O) in ethanol/water (1:1) at reflux. Use a 1:2 metal-to-ligand ratio.

- Characterization : Employ X-ray diffraction to confirm coordination modes (e.g., monodentate vs. bidentate binding). Monitor pH to ensure carboxylic acid deprotonation for effective metal binding .

Q. What computational approaches resolve intermolecular interaction ambiguities?

- Methodology :

- DFT Calculations : Model hydrogen bonding (e.g., C–H···O) and π-π stacking using B3LYP/6-31G* basis sets.

- Validation : Compare computed IR spectra and lattice parameters with experimental crystallographic data (e.g., monoclinic P21/n space group) .

Q. How can synthetic by-products be minimized during esterification?

- Methodology :

- Reaction Optimization : Use anhydrous conditions and catalysts (e.g., H2SO4) for esterification. Monitor by HPLC or LC-MS to detect intermediates (e.g., unreacted ethyl ester).

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the pure carboxylic acid .

Q. Data Analysis and Contradiction Resolution

Q. How to address discrepancies in reported crystallographic data?

- Methodology : Cross-validate using multiple techniques (e.g., single-crystal XRD, powder diffraction). Re-examine hydrogen atom positioning via neutron diffraction or DFT-optimized geometries. Compare with databases like CSD (Cambridge Structural Database) .

Q. What strategies resolve contradictions in synthetic yields?

- Methodology :

- Parameter Screening : Systematically vary solvent (DMF vs. ethanol), temperature, and catalyst loading.

- Analytical Consistency : Ensure identical quantification methods (e.g., gravimetric vs. spectroscopic) across studies.

- By-Product Analysis : Use LC-MS or GC-MS to identify side products (e.g., dimerization or oxidation derivatives) .

Q. Safety and Compliance

Q. What safety protocols are mandatory for handling this compound?

- Methodology :

- PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods to avoid inhalation.

- Spill Management : Collect spills with non-sparking tools; store waste in sealed containers.

- Toxicity Data : Refer to SDS indicating toxicity via ingestion (LD50: 100-200 mg/kg in rats) and skin contact .

Properties

IUPAC Name |

6-aminopyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2/c7-5-3-1-2-4(8-5)6(9)10/h1-3H,(H2,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMCKJFCJIHCHIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90326004 | |

| Record name | 6-Aminopyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90326004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23628-31-1 | |

| Record name | 6-Aminopyridine-2-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023628311 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 23628-31-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522596 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Aminopyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90326004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Aminopyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-AMINOPYRIDINE-2-CARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R6NBL985SU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.